molecular formula C50H56O6P2Ru+2 B6596460 Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22) CAS No. 916197-27-8

Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)

Cat. No. B6596460
CAS RN: 916197-27-8
M. Wt: 916.0 g/mol
InChI Key: OSAVHRNXJVTRTO-UHFFFAOYSA-N
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Description

The compound is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It is a type of ruthenium (II) complex with hetero-bidentate N-heterocyclic carbene (NHC)-phosphine ligands .


Synthesis Analysis

The synthesis of such compounds often involves the use of metal hydride complexes as key intermediates . For example, in the synthesis of similar ruthenium (II) complexes, reactivity tuning of metal hydride complexes was used to adjust the dehydrogenation of alcohols and the hydrogenation of imines .


Chemical Reactions Analysis

Ruthenium (II) complexes with N-heterocyclic carbene–phosphine ligands have been used for the N-alkylation of amines with alcohols . This process involves the borrowing hydrogen/hydrogen autotransfer (BH/HA) strategy .

Mechanism of Action

The mechanism of action for these types of compounds often involves the use of metal hydride complexes as key intermediates . The reactivity of these complexes can be tuned to adjust the dehydrogenation of alcohols and the hydrogenation of imines .

properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphaniumyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2.2C2H4O2.Ru/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40;2*1-2(3)4;/h11-28H,1-10H3;2*1H3,(H,3,4);/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAVHRNXJVTRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[PH+](C2=CC=CC(=C2C3=C(C=CC=C3[PH+](C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H56O6P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916197-27-8, 849238-54-6
Record name Bisacetato-[[(1R)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl]bis(dixylyl)phosphine]ruthenium(II)
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Record name Bisacetato-[[(1R)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl]bis[3,5-bis(1,1-dimethylethyl)phenylphosphine]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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